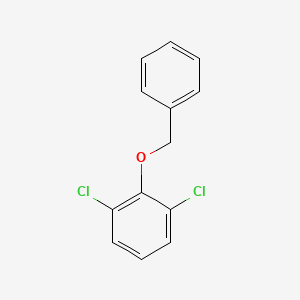

2-(苄氧基)-1,3-二氯苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

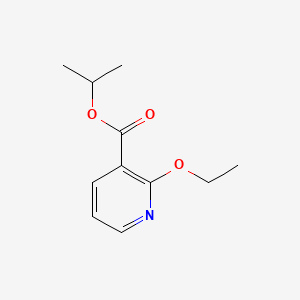

The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound “2-(Benzyloxy)-1,3-dichlorobenzene” suggests it contains a benzene ring with benzyloxy and dichloro substituents .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions, starting from readily available substances. The exact process would depend on the specific compound and the starting materials .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the arrangement of atoms in a molecule and the types of bonds present .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .科学研究应用

Synthesis of Benzyl Ethers and Esters

“2-(Benzyloxy)-1,3-dichlorobenzene” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Base-Induced Wittig Rearrangement

Further study on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of 2-(Benzyloxy)hydroquinone

“2-(Benzyloxy)-1,3-dichlorobenzene” is used in the synthesis of 2-(benzyloxy)hydroquinone . This compound is a key intermediate in the production of various pharmaceuticals and other fine chemicals .

Preparation of Sequential Polypeptides

This compound is also used to prepare sequential polypeptides . These polypeptides have applications in the field of biotechnology, particularly in the development of novel therapeutics .

Synthesis of Multidentate Chelating Ligands

“2-(Benzyloxy)-1,3-dichlorobenzene” is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are important in coordination chemistry and are used in the formation of complex metal ions .

Pharmaceutical Research

This compound is used in pharmaceutical research as an intermediate . It plays a crucial role in the synthesis of new drugs and the improvement of existing drug formulations .

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that benzyloxy compounds often act as prodrugs, undergoing metabolic transformations in the body to yield active metabolites . These metabolites can then interact with their targets, leading to various physiological effects.

Biochemical Pathways

Benzyloxy compounds are often involved in reactions such as oxidative addition, which can lead to changes in the electron configuration of the compound and its subsequent reactivity .

Pharmacokinetics

Similar compounds have been shown to undergo rapid metabolism, with the benzyloxy group often being cleaved during this process .

Result of Action

Similar compounds have been known to cause changes at the molecular level, such as the reduction of electron-withdrawing functions into electron-donating amino and alkyl groups .

Action Environment

The action, efficacy, and stability of 2-(Benzyloxy)-1,3-dichlorobenzene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is present .

安全和危害

未来方向

属性

IUPAC Name |

1,3-dichloro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKWNVSAHAHCTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674534 |

Source

|

| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21524-44-7 |

Source

|

| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)